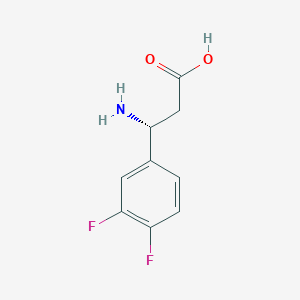

(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

CAS No.:

Cat. No.: VC15775761

Molecular Formula: C9H9F2NO2

Molecular Weight: 201.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F2NO2 |

|---|---|

| Molecular Weight | 201.17 g/mol |

| IUPAC Name | (3R)-3-amino-3-(3,4-difluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |

| Standard InChI Key | BBQXXTOCYJPXDI-MRVPVSSYSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1[C@@H](CC(=O)O)N)F)F |

| Canonical SMILES | C1=CC(=C(C=C1C(CC(=O)O)N)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound exists in both free acid and hydrochloride salt forms:

-

Free acid:

-

Hydrochloride salt:

-

CAS Number: 1354970-81-2

-

Molecular Formula: C₉H₉F₂NO₂·HCl

-

Molecular Weight: 237.63 g/mol

-

Structural Characteristics

-

The 3,4-difluorophenyl group enhances metabolic stability and hydrophobic interactions compared to non-fluorinated analogs .

-

The R-configuration at the chiral center is critical for enantioselective interactions in biological systems, as demonstrated in dopamine D₃ receptor studies .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point (predicted) | 285.9 ± 40.0 °C | |

| Density (predicted) | 1.254 ± 0.06 g/cm³ | |

| pKa (predicted) | 7.30 ± 0.10 | |

| Solubility | Polar solvents (e.g., methanol) |

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves asymmetric methods to achieve the R-configuration:

-

Starting Material: 3,4-difluorophenylacetic acid or derivatives .

-

Chiral Resolution: Use of L-menthol or other chiral auxiliaries to isolate the R-enantiomer .

-

Cyclopropanation: For analogs, trimethylsulfoxonium iodide-mediated cyclopropanation is employed, though direct methods for this compound are less documented .

-

Hydrolysis: Conversion of ester intermediates to the free acid using LiOH or similar bases .

Industrial-Scale Production

-

Continuous flow reactors optimize yield and purity.

-

Palladium-catalyzed hydrogenation is used for nitro-group reduction in intermediates .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Step | Source |

|---|---|---|---|---|

| Asymmetric Aldol | 65 | ≥95 | Chiral auxiliary resolution | |

| Catalytic Hydrogenation | 92 | ≥97 | Nitro-group reduction | |

| Continuous Flow | 85 | ≥99 | Reaction optimization |

Biological Activity and Applications

Neuropharmacology

-

Dopamine D₃ Receptor Modulation: Structural analogs with 3,4-difluorophenyl groups exhibit high affinity (Kᵢ = 1–10 nM) and >100-fold selectivity over D₂ receptors .

-

Glutamate Release Inhibition: Fluorinated β-amino acids reduce neuronal glutamate levels, suggesting potential in treating excitotoxicity-related disorders (e.g., Alzheimer’s disease) .

Antimicrobial Properties

Enzyme Inhibition

-

HIV-1 Capsid Proteins: Fluorine substitution enhances binding affinity (Kᵢ = 0.027 µM for PfA-M1 inhibition) .

-

Malaria Targets: Inhibition of PfA-M17 (Kᵢ = 0.080 µM) highlights its role in antimalarial drug development.

Table 3: Biological Activity Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume